molecular formula C42H51NO16 B1197810 Cinerubin B CAS No. 35906-51-5

Cinerubin B

Cat. No. B1197810
CAS RN: 35906-51-5
M. Wt: 825.8 g/mol
InChI Key: ZBDDFHXUDIPRSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The biosynthetic gene cluster for Cinerubin B has been identified in Streptomyces sp. SPB074 . The production of Cinerubin B is attributed to the strain of Streptomyces cinereoruber var. fructo fermentans . More detailed information about the synthesis of Cinerubin B can be found in the paper by Kersten et al .


Molecular Structure Analysis

Cinerubin B has a molecular formula of C42H51NO16 . Its molecular weight is 825.85 . The structure of Cinerubin B was further analyzed in a study by Feng et al .


Physical And Chemical Properties Analysis

Cinerubin B has a density of 1.5±0.1 g/cm3, a boiling point of 897.0±65.0 °C at 760 mmHg, and a flash point of 496.3±34.3 °C . Its refractive index is estimated to be 1.6220 .

Scientific Research Applications

  • Antibacterial Properties : Cinerubin B is produced by certain Streptomyces strains and has shown effectiveness against Gram-positive bacteria. It's closely related to other anthracyclines like cinerubin A and has been isolated for its antibacterial activity (David et al., 1980).

  • Inhibition of Multi-drug-resistant Cells : A variant, cinerubin R, isolated from Streptomyces eurythermus, has been shown to inhibit the growth of multi-drug-resistant cells, similar to its parent cells. This suggests its potential in overcoming antibiotic resistance (Nakata et al., 1992).

  • Cancer Research : Anthracyclines like cinerubin have been studied for their role in cancer therapy. For instance, they have shown potential in inhibiting hypoxia-inducible factor-1 alpha, a factor implicated in solid tumor therapy (Yamazaki et al., 2006).

  • Pathogen-Plant Interaction Research : In plant pathology, cinerubin B's producer, Botrytis cinerea, has been studied extensively to understand host-pathogen interactions. This research is crucial in developing strategies to combat plant diseases (Zhang et al., 2018).

  • Botrytis Cinerea Genome Analysis : Studies have focused on the genome and gene expression of Botrytis cinerea, the fungus producing cinerubin B, to understand its pathogenic mechanisms and potential for disease control in agriculture (Prins et al., 2000).

  • Potential in Biocontrol : Research into Botrytis cinerea, and by extension, compounds like cinerubin B, has led to the exploration of biocontrol methods in agriculture, offering environmentally friendly alternatives to synthetic fungicides (Abbey et al., 2018).

properties

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51NO16/c1-8-42(51)15-27(30-19(34(42)40(50)52-7)11-20-31(36(30)48)37(49)33-23(45)10-9-22(44)32(33)35(20)47)57-28-12-21(43(5)6)38(17(3)53-28)58-29-14-25-39(18(4)54-29)59-41-26(56-25)13-24(46)16(2)55-41/h9-11,16-18,21,25-29,34,38-39,41,44-45,48,51H,8,12-15H2,1-7H3/t16-,17-,18-,21-,25-,26-,27-,28-,29-,34-,38+,39+,41-,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDDFHXUDIPRSM-DQCCILMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@H]7[C@@H]([C@@H](O6)C)O[C@H]8[C@@H](O7)CC(=O)[C@@H](O8)C)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318198
Record name Cinerubin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

825.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinerubin B

CAS RN

35906-51-5
Record name Cinerubin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35906-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinerubine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035906515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinerubin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of cinerubin B?

A1: While the provided abstracts don't delve into specific spectroscopic data, they do mention that the structure of cinerubin B was elucidated through degradation studies, spectroscopic analyses, and X-ray crystallography of a degradation product. [] The full structural characterization, including the molecular formula and weight, can be found in the cited publication. []

Q2: How is cinerubin B synthesized?

A2: Cinerubin B can be synthesized through a multi-step process involving the creation of an ether-bridged disaccharide unit. This involves a Ferrier glycosylation, allylic oxidation to form a Michael-acceptor system, and a base-catalyzed intramolecular vinylogue addition. This approach offers a direct route to synthesize the unique ether-bridged and glycosidically linked saccharide units found in cinerubin B and other similar anthracycline class II antibiotics. []

Q3: What is the biosynthetic potential of microorganisms for producing cinerubin B?

A3: Research suggests that certain Streptomyces strains possess the genetic potential to produce cinerubin B. Specifically, Streptomyces stackebrandtii sp. nov. (DSM 40484T) has been identified as a producer of this compound through in vitro and in silico analyses. [] This highlights the importance of exploring diverse microbial strain collections, such as those maintained by the Leibniz Institute DSMZ, for their potential to yield valuable natural products like cinerubin B. []

Q4: How can glycogenomics be used to identify and characterize cinerubin B?

A4: Glycogenomics, a novel genome-mining method, can be employed to identify and characterize cinerubin B. This approach leverages tandem mass spectrometry to identify specific glycosyl groups within microbial metabolomes and then links these chemical signatures to corresponding glycosylation genes within microbial genomes through a "MS-glycogenetic code". [] This method allows researchers to establish a direct link between a glycosylated natural product like cinerubin B and its biosynthetic machinery. []

Q5: Are there any known sources of cinerubin B besides Streptomyces stackebrandtii sp. nov.?

A5: While Streptomyces stackebrandtii sp. nov. has been identified as a producer of cinerubin B, [] research indicates that other Streptomyces species, particularly those isolated from Antarctica, are promising sources for anticancer compound discovery. [] This suggests that additional, yet to be discovered, sources of cinerubin B might exist within this diverse genus of bacteria.

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